
N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a benzene ring with an acetyl group), an amino group (NH2), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the amino group, and the attachment of the acetylphenyl and carboxamide groups. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene and thiophene rings would likely make the compound planar or nearly planar. The electron-donating amino group and the electron-withdrawing carboxamide group could create a dipole moment .Chemical Reactions Analysis
This compound could participate in various chemical reactions. The amino group could act as a nucleophile in substitution reactions, and the carbonyl group in the carboxamide could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
The designed compound exhibits antiproliferative effects by inhibiting VEGFR-2 (vascular endothelial growth factor receptor 2). Molecular docking studies confirm its ability to bind with the VEGFR-2 enzyme. Additionally, six molecular dynamics (MD) simulations demonstrate stable binding over 100 ns, with an optimal dynamics profile. The total exact binding energy, as calculated by MM-GBSA, is -38.36 kcal/mol .
Antibacterial Properties
In vitro studies reveal that this compound possesses significant antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .
Biocatalytic Reduction
Lactobacillus reuteri DSM 20016 can catalyze the reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate (a derivative of our compound) to the corresponding secondary alcohol. This biocatalytic step achieves a remarkable 90% yield with up to 98% enantiomeric excess (ee) purity .
Drug-Likeness and ADMET Profiling
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling indicates that the compound falls within an acceptable range of drug-likeness. Its molecular structure was optimized using density functional theory (DFT) .
Mecanismo De Acción
Target of Action
Compounds like “N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide” often target specific proteins or enzymes in the body. These targets are usually key players in certain biological processes .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This binding could either inhibit or enhance the function of the target, leading to changes in the biological process .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process it influences. For instance, it might lead to changes in cell growth, gene expression, or immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-18-12(11)14/h2-7H,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGXTACZQJELSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2573476.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2573477.png)
![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)

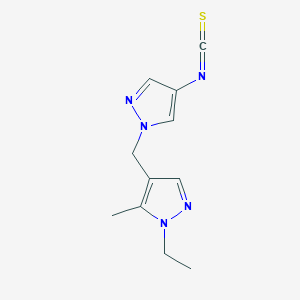
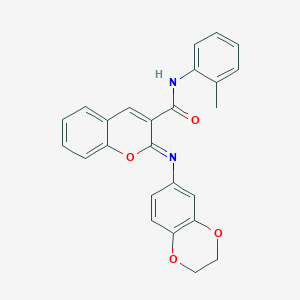
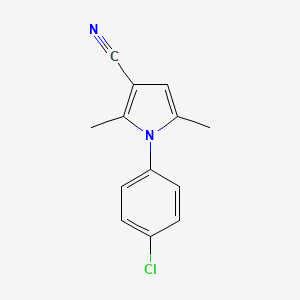
![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol](/img/structure/B2573490.png)
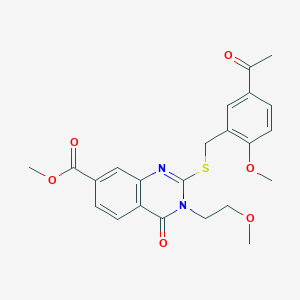
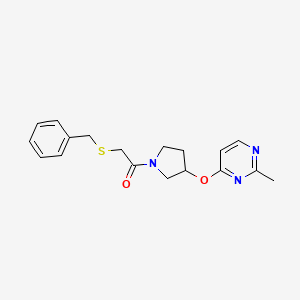
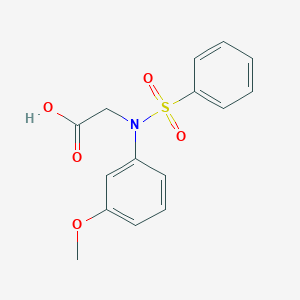
![N-([2,3'-bifuran]-5-ylmethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2573497.png)
![2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573498.png)